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Compound of Interest

Compound Name: 2-Amino-4-bromo-5-methylphenol

Cat. No.: B1357767

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Amino-4-bromo-5-methylphenol, a substituted aromatic compound of interest in medicinal
chemistry and materials science. Due to the limited availability of public domain spectroscopic
data for this specific molecule, this guide presents a detailed analysis based on closely related
analogs. The information herein serves as a valuable resource for the identification,
characterization, and quality control of 2-Amino-4-bromo-5-methylphenol and similar
compounds.

Predicted Spectroscopic Data

While direct experimental spectra for 2-Amino-4-bromo-5-methylphenol are not readily
available in public databases, the following tables summarize the expected spectroscopic
features based on data from analogous compounds: 2-Amino-4-methylphenol, 2-Bromo-4-
methylphenol, and 2-Amino-5-methylphenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the
aromatic protons, the methyl group, the amine group, and the hydroxyl group. The chemical
shifts and coupling constants will be influenced by the electronic effects of the substituents on
the aromatic ring.
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Table 1: Predicted *H NMR Data for 2-Amino-4-bromo-5-methylphenol

Predicted Chemical

Coupling Constant

Protons . Multiplicity
Shift (6, ppm) (J, Hz)
Aromatic-H 6.5-75 S
Aromatic-H 6.5-75 S
-OH 85-95 brs
-NH:z 35-45 brs
-CHs 2.0-25 s

s = singlet, br s =

broad singlet

13C NMR (Carbon NMR): The 13C NMR spectrum will provide information about the carbon
framework of the molecule. The chemical shifts of the aromatic carbons are particularly

sensitive to the nature and position of the substituents.

Table 2: Predicted 13C NMR Data for 2-Amino-4-bromo-5-methylphenol

Carbon Predicted Chemical Shift (6, ppm)
C-OH 145 - 155
C-NH:z 135 - 145
C-Br 105 - 115
C-CHs 125 - 135
C (Aromatic) 110-130
C (Aromatic) 110-130
-CHs 15-25
Infrared (IR) Spectroscopy
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The IR spectrum will exhibit characteristic absorption bands corresponding to the functional

groups present in the molecule.

Table 3: Predicted IR Absorption Bands for 2-Amino-4-bromo-5-methylphenol

Functional Group

Vibration Mode

Predicted Wavenumber

(cm™)
O-H (Phenol) Stretching 3200 - 3600 (broad)
N-H (Amine) Stretching 3300 - 3500 (two bands)
C-H (Aromatic) Stretching 3000 - 3100
C-H (Methyl) Stretching 2850 - 3000
C=C (Aromatic) Stretching 1500 - 1600
C-N Stretching 1250 - 1350
C-0 Stretching 1180 - 1260
C-Br Stretching 500 - 600

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M*) and characteristic fragmentation

patterns. The presence of bromine will be indicated by a prominent M+2 peak with an intensity

almost equal to the M* peak, due to the natural isotopic abundance of 7°Br and 8!Br.

Table 4: Predicted Mass Spectrometry Data for 2-Amino-4-bromo-5-methylphenol

lon Predicted m/z Description
[M]*+ 201/203 Molecular ion
[M-CHs]* 186/188 Loss of a methyl group
[M-NHz]* 185/187 Loss of an amino group
[M-Br]* 122 Loss of a bromine atom
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Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of 2-Amino-4-bromo-
5-methylphenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¢ Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped
with a broadband probe.

e Sample Preparation:
o Weigh approximately 5-10 mg of the sample.

o Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-ds, CDClIs, or
Methanol-d4). The choice of solvent will depend on the solubility of the compound.

o Transfer the solution to a 5 mm NMR tube.
» 'H NMR Acquisition:
o Pulse Program: Standard single-pulse sequence.
o Spectral Width: 0-16 ppm.
o Number of Scans: 16-64 scans.
o Relaxation Delay: 1-5 seconds.
e 13C NMR Acquisition:
o Pulse Program: Proton-decoupled pulse sequence.
o Spectral Width: 0-220 ppm.
o Number of Scans: 1024 or more scans to achieve adequate signal-to-noise.

o Relaxation Delay: 2-5 seconds.

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b1357767?utm_src=pdf-body
https://www.benchchem.com/product/b1357767?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1357767?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

» Data Processing:
o Apply Fourier transformation to the acquired Free Induction Decay (FID).
o Phase the spectrum and perform baseline correction.

o Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy

e Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
o Sample Preparation (KBr Pellet Method):

o Grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopic grade
potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is
obtained.

o Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

o Data Acquisition:

[¢]

Spectral Range: 4000-400 cm™1.

Resolution: 4 cm~1.

o

Number of Scans: 16-32 scans.

[e]

o

Record a background spectrum of the empty sample compartment.

[¢]

Place the KBr pellet in the sample holder and record the sample spectrum.

Mass Spectrometry (MS)

e Instrumentation: A mass spectrometer, often coupled with a chromatographic system like
Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

e Sample Preparation:
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o Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol,
acetonitrile).

o Data Acquisition (Electron lonization - El for GC-MS):
o lonization Mode: Electron lonization (El).
o lonization Energy: 70 eV.
o Mass Range: m/z 40-500.
o Data Analysis:
o Identify the molecular ion peak.
o Analyze the fragmentation pattern to deduce the structure of the fragments.
o Compare the isotopic pattern of bromine-containing fragments with theoretical values.

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic analysis of 2-
Amino-4-bromo-5-methylphenol.
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Caption: General experimental workflow for spectroscopic analysis.
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Caption: Logical relationship of spectroscopic techniques for structural elucidation.

¢ To cite this document: BenchChem. [Spectroscopic Characterization of 2-Amino-4-bromo-5-
methylphenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1357767#spectroscopic-data-of-2-amino-4-bromo-5-
methylphenol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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